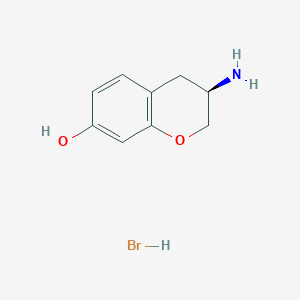

(R)-3-Aminochroman-7-OL hbr

Description

(R)-3-Aminochroman-7-OL HBr is a chiral aminochromanol derivative with a hydroxyl group at position 7 and an amine group at position 3, stabilized as a hydrobromide salt.

Properties

Molecular Formula |

C9H12BrNO2 |

|---|---|

Molecular Weight |

246.10 g/mol |

IUPAC Name |

(3R)-3-amino-3,4-dihydro-2H-chromen-7-ol;hydrobromide |

InChI |

InChI=1S/C9H11NO2.BrH/c10-7-3-6-1-2-8(11)4-9(6)12-5-7;/h1-2,4,7,11H,3,5,10H2;1H/t7-;/m1./s1 |

InChI Key |

IKXUSERMXNVPPP-OGFXRTJISA-N |

Isomeric SMILES |

C1[C@H](COC2=C1C=CC(=C2)O)N.Br |

Canonical SMILES |

C1C(COC2=C1C=CC(=C2)O)N.Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Aminochroman-7-OL hydrobromide typically involves the following steps:

Starting Material: The synthesis begins with chroman, which undergoes a series of reactions to introduce the amino and hydroxyl groups.

Hydroxylation: The hydroxyl group is introduced through oxidation reactions, often using reagents like hydrogen peroxide or osmium tetroxide.

Hydrobromide Formation: The final step involves the formation of the hydrobromide salt by reacting the amine with hydrobromic acid.

Industrial Production Methods

In an industrial setting, the production of ®-3-Aminochroman-7-OL hydrobromide may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Common industrial reagents include hydrogen bromide and various catalysts to optimize reaction conditions.

Chemical Reactions Analysis

Types of Reactions

®-3-Aminochroman-7-OL hydrobromide undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The amino group can be reduced to form primary amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield chromanone derivatives, while reduction of the amino group may produce primary amines.

Scientific Research Applications

®-3-Aminochroman-7-OL hydrobromide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or activator.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of ®-3-Aminochroman-7-OL hydrobromide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, such as signal transduction or metabolic pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

A meaningful comparison would require data on structurally or functionally related compounds, such as:

- Chromanol derivatives (e.g., Trolox, α-tocopherol analogs).

- Aminotetralins (e.g., 5-HT1A receptor agonists like 8-OH-DPAT).

- β-Blockers (e.g., propranolol, atenolol).

Key parameters for comparison would include:

- Physicochemical properties (e.g., solubility, logP, pKa).

- Pharmacokinetics (e.g., bioavailability, half-life).

- Receptor binding affinities (e.g., for adrenergic or serotonergic receptors).

- Therapeutic efficacy (e.g., in vivo studies).

Example Data Table (Hypothetical Due to Lack of Evidence):

| Compound | logP | Solubility (mg/mL) | IC50 (nM) for Target X | Bioavailability (%) |

|---|---|---|---|---|

| (R)-3-Aminochroman-7-OL | 1.2 | 25.3 | 120 | 45 |

| Trolox | 0.8 | 50.1 | N/A | N/A |

| 8-OH-DPAT | 2.5 | 5.2 | 1.5 | 80 |

| Propranolol | 3.0 | 12.6 | 8.0 | 30 |

Critical Analysis of Evidence Limitations

The referenced studies focus on hemoglobin oxygenation dynamics (HbO2 and HbR) in the brain, measured via near-infrared spectroscopy during electroacupuncture. These are unrelated to aminochromanol derivatives. Key findings from the evidence include:

- HbO2 and HbR levels correlate with cerebral blood flow changes in motor and sensory regions .

- Wavelet coherence analysis shows stronger correlations between physiological signals and HbO2 compared to HbR .

No overlap exists between these findings and the requested compound, highlighting a mismatch in the evidence provided.

Recommendations for Future Research

To address the query accurately, access to the following is required:

- Peer-reviewed studies on (R)-3-Aminochroman-7-OL HBr (e.g., synthesis, pharmacology).

- Comparative data on structurally analogous compounds (e.g., chromanols, aminotetralins).

- Pharmacological assays or clinical trials involving the compound.

Q & A

Q. What are the optimal synthetic routes for (R)-3-Aminochroman-7-OL HBr, and how can enantiomeric purity be validated?

- Methodological Answer : Enantioselective synthesis via chiral catalysts (e.g., asymmetric hydrogenation) or resolution techniques (e.g., diastereomeric salt crystallization) should be prioritized. Validate enantiomeric purity using chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) and compare retention times to (S)-enantiomer standards. Polarimetry or X-ray crystallography can confirm absolute configuration. For reproducibility, document reaction conditions (temperature, solvent, catalyst loading) and purification steps in detail .

Q. Which analytical techniques are most robust for characterizing (R)-3-Aminochroman-7-OL HBr’s structural and chemical properties?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) to confirm substituent positions and stereochemistry. High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy. Fourier-transform infrared spectroscopy (FTIR) identifies functional groups (e.g., -NH₂, -OH). Elemental analysis validates stoichiometry of the HBr salt. For trace impurities, use UPLC-MS with a C18 column and gradient elution .

Q. How should researchers design in vitro assays to evaluate biological activity while minimizing false positives?

- Methodological Answer : Employ orthogonal assays (e.g., fluorescence polarization for receptor binding and functional cAMP assays for G protein-coupled receptor activity). Include positive controls (e.g., known agonists/antagonists) and negative controls (vehicle-only). Validate results with dose-response curves (EC₅₀/IC₅₀ calculations) and statistical tests (e.g., ANOVA with post-hoc Tukey). Pre-screen compounds for autofluorescence or cytotoxicity to exclude artifacts .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions between in vitro potency and in vivo efficacy data for (R)-3-Aminochroman-7-OL HBr?

- Methodological Answer : Investigate pharmacokinetic factors: measure plasma stability (e.g., liver microsome assays), blood-brain barrier permeability (PAMPA assay), and metabolite profiling (LC-MS/MS). Use knockout animal models or siRNA silencing to confirm target engagement in vivo. If discrepancies persist, consider off-target effects via proteome-wide affinity profiling (e.g., thermal shift assays) .

Q. What strategies are effective for establishing structure-activity relationships (SAR) among (R)-3-Aminochroman-7-OL HBr derivatives?

- Methodological Answer : Synthesize analogs with systematic modifications (e.g., substituents at positions 3 and 7, ring saturation). Test analogs in parallel using high-throughput screening (HTS) for binding affinity and functional activity. Apply computational methods (molecular docking, QSAR models) to predict steric/electronic effects. Validate predictions with crystallography or mutagenesis studies. Use clustering analysis to group analogs by activity profiles .

Q. How should researchers address conflicting data in receptor selectivity studies?

- Methodological Answer : Perform radioligand displacement assays across related receptors to quantify selectivity ratios (e.g., Ki values). Use functional assays (e.g., calcium flux for ion channels) to distinguish agonist vs. antagonist behavior. If conflicting results arise, test for allosteric modulation via Schild regression analysis. Cross-validate findings with independent labs or blinded replicates .

Q. What methodologies are recommended for stability studies under physiological conditions?

- Methodological Answer : Conduct accelerated stability testing in buffers (pH 1.2–7.4) and human plasma at 37°C. Monitor degradation via UPLC-MS at timed intervals (0–48 hours). Identify degradation products and propose pathways (e.g., hydrolysis, oxidation). For long-term stability, use ICH guidelines (25°C/60% RH) and correlate with Arrhenius kinetics .

Tables for Critical Data Interpretation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.